molecular formula C10H9NOS B14131889 3-[(Thiophen-3-yl)amino]phenol

3-[(Thiophen-3-yl)amino]phenol

Cat. No.: B14131889
M. Wt: 191.25 g/mol
InChI Key: ZHWAHSHHIYRKLF-UHFFFAOYSA-N
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Description

3-[(3-Thienyl)amino]-phenol is an organic compound that features a phenol group substituted with an amino group attached to a thiophene ring Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Thienyl)amino]-phenol typically involves the reaction of 3-aminothiophene with phenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 3-aminothiophene attacks the phenol ring, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of 3-[(3-Thienyl)amino]-phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.

Types of Reactions:

    Oxidation: 3-[(3-Thienyl)amino]-phenol can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino or alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[(3-Thienyl)amino]-phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(3-Thienyl)amino]-phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

    Thiophene: A basic heterocyclic compound containing sulfur.

    Phenol: A simple aromatic compound with a hydroxyl group.

    3-Aminothiophene: A thiophene derivative with an amino group.

Comparison: 3-[(3-Thienyl)amino]-phenol is unique due to the combination of a phenol group and a thiophene ring, which imparts distinct chemical and biological properties. Compared to thiophene and phenol, this compound exhibits enhanced reactivity and potential biological activities due to the presence of both functional groups.

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

3-(thiophen-3-ylamino)phenol

InChI

InChI=1S/C10H9NOS/c12-10-3-1-2-8(6-10)11-9-4-5-13-7-9/h1-7,11-12H

InChI Key

ZHWAHSHHIYRKLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=CSC=C2

Origin of Product

United States

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